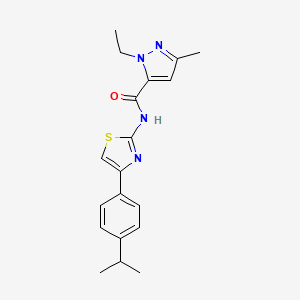
N4-(3-fluorophenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N4-(3-fluorophenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and applications in pharmaceutical chemistry. The specific compound appears to be a multi-substituted pyrimidine with potential for biological activity, given the presence of nitro, fluorophenyl, and phenyl groups.
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various methods, including the condensation of urea with aldehydes, as seen in the synthesis of 2(and 4)-methoxy-5-phenylpyrimidines . While the specific synthesis of N4-(3-fluorophenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine is not detailed in the provided papers, similar compounds such as N2, N4-bis(5-nitro-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine have been synthesized and characterized by elemental analyses, IR, and NMR spectra . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms in the ring, which can participate in hydrogen bonding. The crystal structures of various pyrimidine complexes have been studied, showing that classical robust hydrogen bonds direct the molecular crystals to bind together in stacking modes . These structural analyses are crucial for understanding the interactions and potential reactivity of the compound.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, nitropyrimidinone has shown new reactivity with active methylene compounds under basic conditions, leading to ring transformations and N-C transfer reactions . Similarly, 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, which share structural similarities with the compound , react with triethylamine to give imidazo[1,2-a]pyridines and indoles . These reactions highlight the reactivity of nitro-substituted pyrimidines and their potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For example, the introduction of various functional groups such as –OH, -NO2, -Cl, and –Br to the heterocyclic framework has been shown to enhance antibacterial activities . The thermal rearrangement of methoxypyrimidines in the presence of triethylamine indicates the sensitivity of these compounds to heat and basic conditions . These properties are important for the practical applications and handling of the compound.
Propiedades
IUPAC Name |
4-N-(3-fluorophenyl)-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN6O2/c17-10-5-4-8-12(9-10)19-15-13(23(24)25)14(18)21-16(22-15)20-11-6-2-1-3-7-11/h1-9H,(H4,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNHRIBGEKBHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2510927.png)
![(E)-4-(Dimethylamino)-N-[2-(2-phenyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2510929.png)


![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-isopropylacetamide](/img/structure/B2510933.png)
![2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2510938.png)
![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2510939.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2510941.png)
![8-(5-Chloro-2-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2510944.png)
![7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2510945.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2510948.png)
![N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2510949.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2510950.png)